
(8-キノリルオキシ)ピロリジン-1-イル)(2-(トリフルオロメチル)フェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step synthetic routes that allow for the introduction of diverse functional groups. Techniques such as classical reaction protocols, ultrasound-mediated reactions, microwave-assisted synthesis, organocatalysis, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry approaches are pivotal. These methodologies facilitate the construction of quinoline or pyrrolidine rings, starting from suitable precursors, to yield compounds with significant biological and fluorescence activities (Patra & Kar, 2021).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, including quinolines and pyrrolidines, is characterized by the presence of nitrogen atoms within the ring. This structural feature is crucial for their biological activity and interaction with biological targets. Advanced analytical techniques, such as NMR spectroscopy and X-ray crystallography, have been extensively used to elucidate the structures of these compounds, providing insights into their reactivity and properties (Pazderski & Abramov, 2023).
Chemical Reactions and Properties
The chemical reactivity of "(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" and its derivatives can be attributed to the functional groups and the inherent nature of the heterocyclic framework. Quinoline derivatives, for example, show significant effectiveness against metallic corrosion, highlighting their potential as anticorrosive materials. The presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups facilitates the formation of stable chelating complexes with metal surfaces through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. The presence of trifluoromethyl groups, for instance, can enhance the compound's lipophilicity, affecting its solubility, boiling point, and stability. These physical properties are crucial for the compound's application in various fields, including its potential use in pharmaceutical formulations (Zaitsu et al., 2013).
Chemical Properties Analysis
The chemical properties of "(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)(2-(trifluoromethyl)phenyl)methanone" are characterized by its reactivity towards nucleophiles and electrophiles, stability under various conditions, and its ability to undergo a range of chemical transformations. These properties are foundational for its application in synthetic chemistry, where it may serve as a precursor for the synthesis of more complex molecules or as a ligand in catalysis (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
科学的研究の応用
- QTPMは、有機合成において触媒または前駆体として機能することができます。 例えば、最近の研究では、容易に入手可能なN-ヘテリル尿素とアルコールを用いた、触媒を使用しないN-ピリジン-2-イル、N-キノリン-2-イル、およびN-イソキノリン-1-イルカルバメートの合成が実証されています 。この環境に優しい技術により、さまざまな置換基を持つカルバメートを効率的に合成することができます。
- QTPMのいくつかの誘導体は、有望な抗菌活性を示しています。 例えば、化合物1aおよび1bは、良好な抗菌性を示しました 。この分野におけるさらなる探求は、新規抗菌剤につながる可能性があります。
- 研究者らは、QTPM部分を含むピロロ[2,3-d]ピリミジン結合ハイブリッドを設計および合成しました。これらの化合物は、in vitroにおける抗糖尿病活性を調べられました。 分子ドッキングとMDモデリングは、それらの効力を相関させ、潜在的な治療用途を示唆しています .
- QTPM誘導体は、複素環化学に使用できます。 例えば、8-ヒドロキシキノリンとQTPMを含む3成分縮合により、さまざまな複素環式キノリン誘導体が合成されました 。これらの化合物は、創薬および材料科学で応用が見られる可能性があります。
触媒作用と有機合成
抗菌性
糖尿病治療薬
複素環化学
特性
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c22-21(23,24)17-8-2-1-7-16(17)20(27)26-12-10-15(13-26)28-18-9-3-5-14-6-4-11-25-19(14)18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVRBSHLFRYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

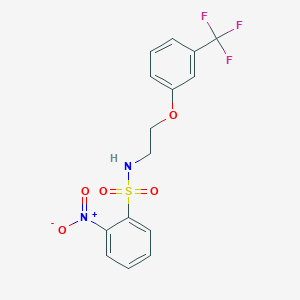

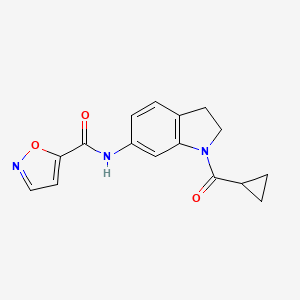
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)
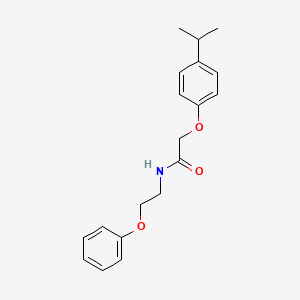
![3-(3-chloro-4-fluorophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/no-structure.png)
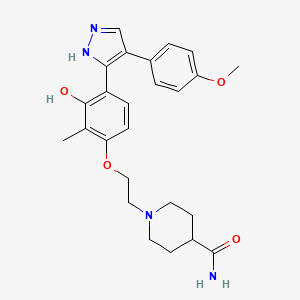
![4-chloro-6-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}-2-pyrimidinylamine](/img/structure/B2497299.png)



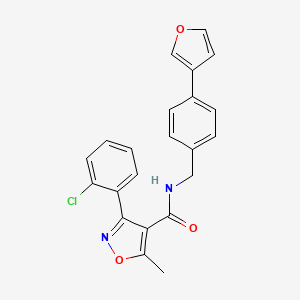

![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)